molecular formula C15H17ClFNO B1379796 n-Benzyl-2-(2-fluorophenoxy)ethanamine hydrochloride CAS No. 1609409-32-6

n-Benzyl-2-(2-fluorophenoxy)ethanamine hydrochloride

Cat. No. B1379796
M. Wt: 281.75 g/mol
InChI Key: YLGNFFPJSRRANR-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-fluorophenoxy)ethanamine hydrochloride is a chemical compound with the CAS Number: 1609409-32-6 . It has a molecular weight of 281.76 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16FNO.ClH/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13;/h1-9,17H,10-12H2;1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Pharmacological Research

  • n-Benzyl-2-(2-fluorophenoxy)ethanamine derivatives have been identified as potential anti-dopaminergic agents, which could be useful in treating schizophrenia, dependency, and neurodegenerative disorders. Their activity also includes neuroleptic, neuroprotective, and anti-addictive properties, particularly in the context of schizophrenia treatment (Habernickel, 2003).

Material Science and Chemistry

  • The compound has been involved in the preparation of isotopically enriched derivatives, which are crucial for studying molecular mechanisms and drug interactions using techniques like NMR spectroscopy (Yilmaz & Shine, 1988).
  • It serves as a key intermediate in the synthesis of high-performance polymers due to its reactive ether linkage, offering opportunities for creating engineering plastics and membrane materials with superior thermal properties (Xiao et al., 2003).

Analytical Chemistry

  • n-Benzyl-2-(2-fluorophenoxy)ethanamine derivatives are instrumental in developing high-performance liquid chromatography and mass spectrometry methods, aiding in the detection and quantification of complex molecules in clinical toxicology (Poklis et al., 2013).

Biochemistry and Environmental Science

  • In environmental science, fluorophenol derivatives, similar in structure to n-Benzyl-2-(2-fluorophenoxy)ethanamine hydrochloride, have been used to study the anaerobic transformation of phenol to benzoate, shedding light on microbial degradation pathways important for bioremediation processes (Genthner, Townsend, & Chapman, 1989).

Fluorescence and Optical Studies

  • The compound's derivatives are being explored as fluoroionophores for their potential in metal ion sensing, which is crucial for developing diagnostic tools and understanding metal ion dynamics in biological systems (Hong et al., 2012).

Safety And Hazards

The compound has a safety information label with the signal word “Warning” and the hazard statement “H302” which indicates that it is harmful if swallowed . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-benzyl-2-(2-fluorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.ClH/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13;/h1-9,17H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGNFFPJSRRANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Benzyl-2-(2-fluorophenoxy)ethanamine hydrochloride

CAS RN

1609409-32-6
Record name Benzenemethanamine, N-[2-(2-fluorophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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